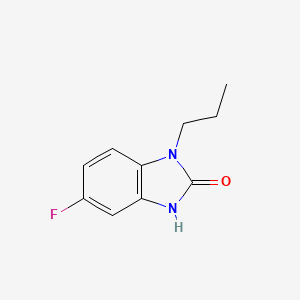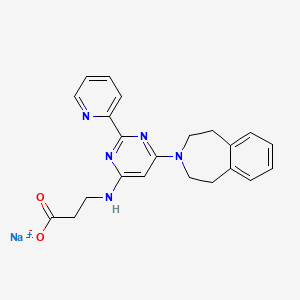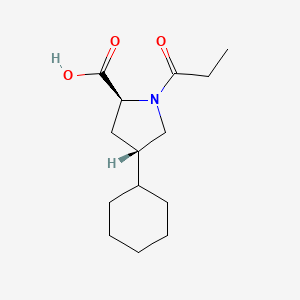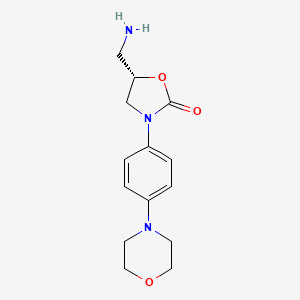![molecular formula C17H15NOS B583328 2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) CAS No. 151080-24-9](/img/no-structure.png)
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI), commonly known as Thioflavin T, is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils. This molecule has been extensively studied for its potential applications in the diagnosis and treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
Thioflavin T binds to amyloid fibrils through a combination of hydrophobic and electrostatic interactions. The molecule has a planar structure that allows it to intercalate between the β-sheet structures of amyloid fibrils. This binding results in a significant increase in fluorescence, which can be used to detect and quantify amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that is widely used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Thioflavin T is its high specificity for amyloid fibrils. This allows for accurate detection and quantification of these structures in biological samples. Thioflavin T is also relatively easy to use and can be incorporated into a variety of techniques.
One limitation of Thioflavin T is its potential for non-specific binding to other proteins and structures. This can lead to false positives in some experiments. Additionally, Thioflavin T is not suitable for use in vivo due to its poor penetration of the blood-brain barrier.
Zukünftige Richtungen
There are several potential future directions for research on Thioflavin T. One area of interest is the development of new fluorescent dyes that can bind to amyloid fibrils with even higher specificity and sensitivity. Another area of research is the development of new techniques for detecting and quantifying amyloid fibrils in biological samples. Finally, Thioflavin T may have potential applications in the development of new therapies for neurodegenerative diseases.
Synthesemethoden
Thioflavin T can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with benzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then oxidized with potassium permanganate to yield Thioflavin T.
Wissenschaftliche Forschungsanwendungen
Thioflavin T is commonly used in scientific research to detect and quantify amyloid fibrils in biological samples. It has been shown to bind specifically to amyloid fibrils, which are a hallmark of many neurodegenerative diseases. Thioflavin T can be used in a variety of techniques, including fluorescence microscopy, spectroscopy, and flow cytometry, to visualize and quantify amyloid fibrils in biological samples.
Eigenschaften
CAS-Nummer |
151080-24-9 |
|---|---|
Molekularformel |
C17H15NOS |
Molekulargewicht |
281.373 |
IUPAC-Name |
1-(3-benzyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C17H15NOS/c1-13(19)11-17-18(12-14-7-3-2-4-8-14)15-9-5-6-10-16(15)20-17/h2-11H,12H2,1H3 |
InChI-Schlüssel |
SUMHQPLTRSGGAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1N(C2=CC=CC=C2S1)CC3=CC=CC=C3 |
Synonyme |
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)

![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)




![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)



![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one](/img/structure/B583267.png)